molecular formula C17H12F3N3O2S B2691081 2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941948-78-3

2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2691081
CAS RN: 941948-78-3
M. Wt: 379.36
InChI Key: VURBIRSCQPYYBB-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Applications

Compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, including analogs with substitutions similar to the chemical structure , have shown moderate to good activities against Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This highlights their potential as novel antimicrobial agents, addressing the need for new treatments due to rising antibiotic resistance (Jadhav et al., 2017).

Antitumor and Cytotoxic Properties

Fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, which share a similar structural motif with the compound of interest, were found to be potently cytotoxic in vitro in sensitive human breast and MDA cell lines, although they were inactive against nonmalignant and other cancer cell lines. This suggests their potential application in cancer therapy, particularly in targeting specific tumor cells without affecting healthy cells (Hutchinson et al., 2001).

Enzymatic Inhibition

The synthesis and evaluation of fluorinated benzamide analogs for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) have been explored. These studies demonstrate the role of such compounds in potentially diagnosing and understanding the progression of various cancers, leveraging the unique properties of fluorine to enhance imaging techniques (Tu et al., 2007).

properties

IUPAC Name

2,6-difluoro-N-[[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-11-4-1-3-10(7-11)9-26-17-23-22-14(25-17)8-21-16(24)15-12(19)5-2-6-13(15)20/h1-7H,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURBIRSCQPYYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

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